molecular formula C7H13NO B1266748 3,5,5-Trimethylpyrrolidin-2-one CAS No. 14482-00-9

3,5,5-Trimethylpyrrolidin-2-one

Cat. No.: B1266748
CAS No.: 14482-00-9
M. Wt: 127.18 g/mol
InChI Key: JJXUKXQTFKDOSH-UHFFFAOYSA-N
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Description

3,5,5-Trimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C7H13NO. It is a derivative of pyrrolidin-2-one, featuring three methyl groups at the 3rd and 5th positions of the pyrrolidine ring. This compound is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5,5-Trimethylpyrrolidin-2-one can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Comparison with Similar Compounds

3,5,5-Trimethylpyrrolidin-2-one can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

3,5,5-trimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXUKXQTFKDOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289777
Record name 3,5,5-trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14482-00-9
Record name 14482-00-9
Source DTP/NCI
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Record name 3,5,5-trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylpyrrolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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